![molecular formula C16H16ClN B187204 4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline CAS No. 217480-50-7](/img/structure/B187204.png)
4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline, also known as CMIQ, is a heterocyclic organic compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a valuable tool in the study of biological systems. In
作用机制
The mechanism of action of 4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline involves its binding to dopamine receptors in the brain. Specifically, 4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline binds to the D1 and D2 subtypes of dopamine receptors, which are involved in the regulation of various physiological processes such as movement, reward, and motivation. By binding to these receptors, 4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline can be used to study the distribution and function of dopamine receptors in the brain, as well as the effects of drugs on these receptors.
生化和生理效应
4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline has been found to exhibit various biochemical and physiological effects, making it a valuable tool in the study of biological systems. For example, 4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline has been shown to selectively bind to dopamine receptors in the brain, allowing researchers to study the distribution and function of these receptors. Additionally, 4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline has been used to study the effects of drugs on the dopamine system, as well as the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.
实验室实验的优点和局限性
One of the main advantages of using 4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline in lab experiments is its ability to selectively bind to dopamine receptors in the brain, allowing researchers to study the distribution and function of these receptors. Additionally, 4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline has been found to be highly stable and fluorescent, making it a valuable tool for imaging studies. However, one of the limitations of using 4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline is its potential toxicity, as it has been found to exhibit cytotoxic effects in certain cell lines.
未来方向
There are several future directions for research involving 4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline. One area of research is in the development of new fluorescent probes for imaging studies, which could potentially have improved stability and reduced toxicity compared to 4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline. Additionally, further studies are needed to explore the potential applications of 4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline in the study of other neurotransmitter systems, as well as its potential use in the development of new drugs for the treatment of neurological disorders. Finally, the potential applications of 4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline in other fields such as cancer research and drug discovery should also be explored.
合成方法
The synthesis of 4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline involves the reaction between 4-(chloromethyl)-1,2-dihydrobenzo[f]isoquinoline and 2,2-dimethylpropionic acid in the presence of a base catalyst. This reaction results in the formation of 4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline, which can be purified using various techniques such as column chromatography and recrystallization.
科学研究应用
4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline has been extensively studied for its potential applications in scientific research. One of the main areas of research is in the field of neuroscience, where 4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline has been used as a fluorescent probe to study the distribution and function of dopamine receptors in the brain. Additionally, 4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline has been used to study the effects of drugs on the dopamine system, as well as the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.
属性
CAS 编号 |
217480-50-7 |
|---|---|
产品名称 |
4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline |
分子式 |
C16H16ClN |
分子量 |
257.76 g/mol |
IUPAC 名称 |
4-(chloromethyl)-2,2-dimethyl-1H-benzo[f]isoquinoline |
InChI |
InChI=1S/C16H16ClN/c1-16(2)9-14-12-6-4-3-5-11(12)7-8-13(14)15(10-17)18-16/h3-8H,9-10H2,1-2H3 |
InChI 键 |
MIONPLXIIXIDQD-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C=CC3=CC=CC=C23)C(=N1)CCl)C |
规范 SMILES |
CC1(CC2=C(C=CC3=CC=CC=C23)C(=N1)CCl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



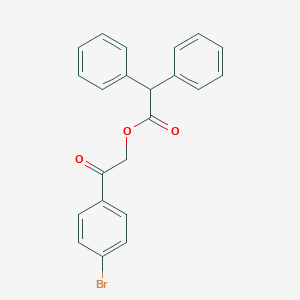
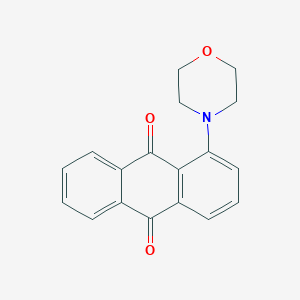
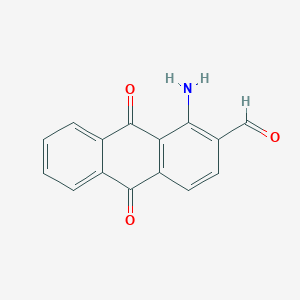
![2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B187124.png)
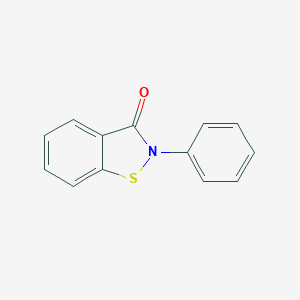
![6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187127.png)
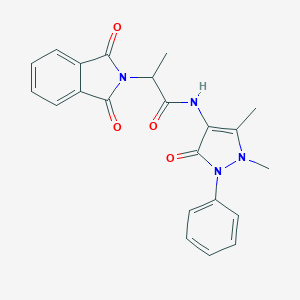

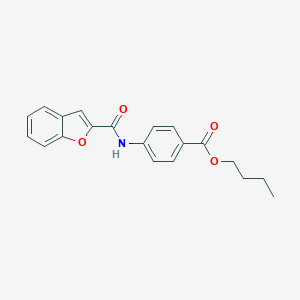
![[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B187132.png)
![Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine]](/img/structure/B187134.png)
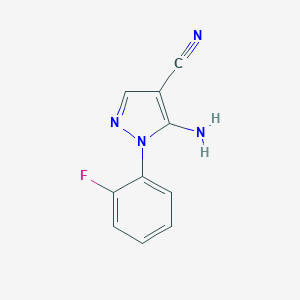
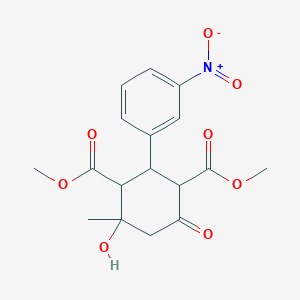
![5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol](/img/structure/B187143.png)